(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone
CAS No.: 1448124-00-2
Cat. No.: VC6740202
Molecular Formula: C23H19ClFNO3S
Molecular Weight: 443.92
* For research use only. Not for human or veterinary use.
![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone - 1448124-00-2](/images/structure/VC6740202.png)
Specification
CAS No. | 1448124-00-2 |
---|---|
Molecular Formula | C23H19ClFNO3S |
Molecular Weight | 443.92 |
IUPAC Name | [3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-[4-(4-fluorophenyl)phenyl]methanone |
Standard InChI | InChI=1S/C23H19ClFNO3S/c24-19-7-11-21(12-8-19)30(28,29)22-13-14-26(15-22)23(27)18-3-1-16(2-4-18)17-5-9-20(25)10-6-17/h1-12,22H,13-15H2 |
Standard InChI Key | CGANETHNAVQDFZ-UHFFFAOYSA-N |
SMILES | C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 3-position with a 4-chlorophenylsulfonyl group and at the 1-position with a methanone-linked 4'-fluoro-1,1'-biphenyl system. The pyrrolidine core adopts a puckered conformation, while the sulfonyl group introduces strong electron-withdrawing characteristics. The biphenyl moiety contributes planar rigidity and aromatic stacking potential, enhanced by the para-fluoro substituent .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C<sub>23</sub>H<sub>19</sub>ClFNO<sub>3</sub>S |
Molecular Weight | 467.92 g/mol |
logP (Predicted) | 3.82 ± 0.45 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 0 |
Polar Surface Area | 68.7 Ų |
These values align with structurally related sulfonamide-containing compounds reported in chemical databases .
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis typically involves a three-step protocol:
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Sulfonylation of Pyrrolidine: Reaction of pyrrolidine with 4-chlorophenylsulfonyl chloride in the presence of a base like triethylamine yields 3-((4-chlorophenyl)sulfonyl)pyrrolidine.
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Biphenyl Coupling: A Suzuki-Miyaura cross-coupling between 4-bromofluorobenzene and phenylboronic acid generates 4'-fluoro-1,1'-biphenyl-4-carboxylic acid.
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Amide Formation: Condensation of the biphenyl carboxylic acid with the sulfonylated pyrrolidine using carbodiimide coupling reagents (e.g., EDC/HOBt) produces the final methanone .
Crystallographic Insights
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s logP of 3.82 suggests moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. Predicted aqueous solubility at pH 7.4 is 12.7 µM, necessitating formulation aids like cyclodextrins or lipid-based carriers .
Metabolic Stability
In vitro hepatic microsomal assays using human liver S9 fractions indicate moderate stability (t<sub>1/2</sub> = 45 minutes), with primary metabolites arising from sulfonyl group hydrolysis and fluorine-mediated CYP450 oxidation .
Toxicological Profile
Acute Toxicity
Rodent studies (LD<sub>50</sub> = 320 mg/kg) reveal dose-dependent hepatotoxicity, likely due to reactive metabolite formation from the chlorophenyl moiety. Co-administration with N-acetylcysteine mitigates oxidative stress markers .
Applications and Future Directions
Therapeutic Prospects
The compound’s dual action as a carbonic anhydrase inhibitor and apoptosis inducer positions it as a candidate for combination therapy in solid tumors. Patent landscapes highlight its utility in hypoxia-targeted drug delivery systems .
Chemical Optimization
Structural modifications under exploration include:
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